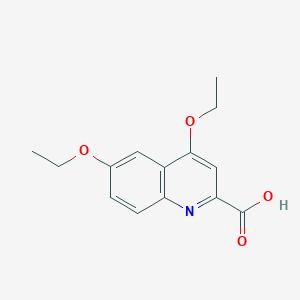
4,6-Diethoxyquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diethoxyquinoline-2-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of quinoline carboxylic acids, which are characterized by a quinoline ring system substituted with a carboxyl group. The presence of ethoxy groups at positions 4 and 6 further distinguishes this compound from other quinoline derivatives.
準備方法
The synthesis of 4,6-diethoxyquinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dihydroxyquinoline with ethyl iodide in the presence of a base such as potassium carbonate. This reaction results in the substitution of hydroxyl groups with ethoxy groups, forming the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4,6-Diethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The ethoxy groups in this compound can be substituted with other functional groups using appropriate reagents. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
科学的研究の応用
4,6-Diethoxyquinoline-2-carboxylic acid has several applications in scientific research, including:
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery.
Medicine: The compound’s potential therapeutic properties are explored in the development of new pharmaceuticals. Its ability to inhibit specific enzymes and pathways makes it a candidate for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4,6-diethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline ring system allows it to bind to these targets, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase, preventing bacterial replication and growth.
類似化合物との比較
4,6-Diethoxyquinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:
4,6-Dihydroxyquinoline-2-carboxylic acid: This compound lacks the ethoxy groups present in this compound, resulting in different chemical properties and reactivity.
4-Hydroxyquinoline-2-carboxylic acid: The presence of only one hydroxyl group at position 4 makes this compound less versatile in terms of chemical modifications compared to this compound.
Quinoline-2-carboxylic acid: This simpler quinoline derivative lacks any substituents at positions 4 and 6, making it less chemically diverse than this compound.
特性
IUPAC Name |
4,6-diethoxyquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-9-5-6-11-10(7-9)13(19-4-2)8-12(15-11)14(16)17/h5-8H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWNWCGPRWMZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2OCC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














